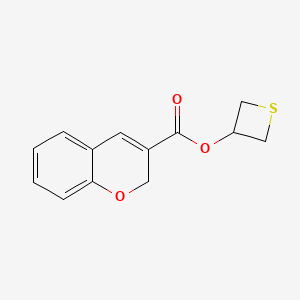
Thietan-3-yl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietan-3-yl 2H-chromene-3-carboxylate is a compound that combines the structural features of thietane and chromene Thietane is a four-membered ring containing sulfur, while chromene is a benzopyran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2H-chromenes is through cyclization reactions involving benzopyran ring formation . The thietane ring can be introduced via a rearrangement reaction using methanolic sodium methoxide .
Industrial Production Methods
Industrial production methods for Thietan-3-yl 2H-chromene-3-carboxylate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Thietan-3-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chromene or thietane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of chromene-3-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted chromenes and thietanes .
Scientific Research Applications
Thietan-3-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties may be utilized in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of Thietan-3-yl 2H-chromene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl coumarin-3-carboxylate:
N-Ethyl-2-oxo-2H-chromene-3-carboxamide-pyridine derivatives: These compounds also contain the chromene structure but differ in their functional groups and additional ring systems.
Uniqueness
Thietan-3-yl 2H-chromene-3-carboxylate is unique due to the presence of both the thietane and chromene rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C13H12O3S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
thietan-3-yl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H12O3S/c14-13(16-11-7-17-8-11)10-5-9-3-1-2-4-12(9)15-6-10/h1-5,11H,6-8H2 |
InChI Key |
HXCYNNKSHAPNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















